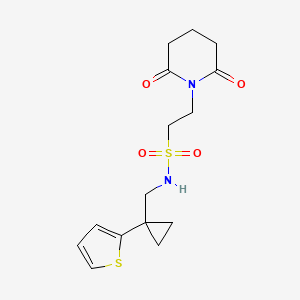

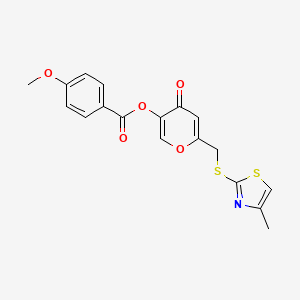

![molecular formula C9H8N2O2 B2968812 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1181282-98-3](/img/structure/B2968812.png)

2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular formula of 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis

The physical form of 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is a white to yellow solid . It should be stored at room temperature .科学的研究の応用

Synthesis and Biological Activity

2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is part of a broader class of compounds explored for their potential in medical and chemical research. The compound's derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory and analgesic properties. For instance, a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were synthesized and tested for anti-inflammatory and analgesic activity. Among these, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid emerged as notably active, pointing to the potential therapeutic applications of similar compounds (Di Chiacchio et al., 1998). Another research path involved synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids from 2-aminopyridines and ethyl 2-chloroacetoacetate, evaluating their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting the compound's diverse pharmacological potential (Abignente et al., 1982).

Catalysis and Synthesis Techniques

The compound's derivatives serve as key intermediates in catalytic and synthetic chemistry, enabling the development of innovative synthesis techniques. For example, water-mediated hydroamination and silver-catalyzed aminooxygenation have been applied to synthesize methylimidazo[1,2-a]pyridines, showcasing alternative, potentially greener synthesis routes for these compounds (Mohan et al., 2013). Additionally, the use of ionic liquids has been explored for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, presenting a method that simplifies workup and allows for the reuse of the ionic liquid, contributing to more sustainable chemical processes (Shaabani et al., 2006).

DNA Interaction and Drug Design

Research on 2-methylimidazo[1,2-a]pyridine-5-carboxylic acid derivatives extends into the realm of drug design, particularly concerning their interaction with DNA. The design of synthetic peptides that bind in the minor groove of DNA at specific sequences has been informed by studies on compounds like 1-methylimidazole-2-carboxamide-netropsin, indicating potential for targeted therapeutic applications (Wade et al., 1992).

Environmental Sustainability

The environmentally sustainable synthesis of 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media, utilizing iodine as a catalyst, underscores the commitment to reducing the environmental impact of chemical manufacturing. This approach not only enhances yield but also simplifies the experimental setup, marking progress toward greener chemistry practices (Bhutia et al., 2020).

作用機序

While the specific mechanism of action for 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Safety and Hazards

The safety information for 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid indicates that it is considered hazardous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The goal of ongoing research is to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

特性

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDSTJCLLALKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)

![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)